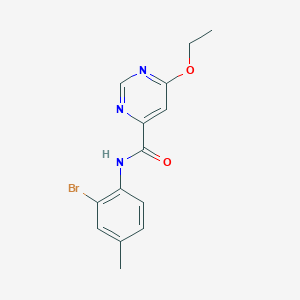

N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide

Description

N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by a 6-ethoxy substituent on the pyrimidine ring and a 2-bromo-4-methylphenyl group attached via the carboxamide linkage. The bromo and ethoxy groups may influence its lipophilicity, metabolic stability, and binding affinity .

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O2/c1-3-20-13-7-12(16-8-17-13)14(19)18-11-5-4-9(2)6-10(11)15/h4-8H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLVDHRIDITLMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=C(C=C(C=C2)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide typically involves multiple steps, starting with the bromination of a methylphenyl precursor. The ethoxypyrimidine ring is then introduced through a series of condensation reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, often requiring the use of catalysts and controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of de-brominated derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Antiviral Activity

N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide has been investigated for its antiviral properties. Research indicates that pyrimidine derivatives exhibit significant antiviral activity against various RNA and DNA viruses. The presence of halogen substitutions, such as bromine, enhances the compound's interaction with viral enzymes, potentially inhibiting their activity .

Case Study: A study demonstrated that similar pyrimidine derivatives showed EC50 values in the low micromolar range against HIV reverse transcriptase, indicating that modifications at the C-2 and N-3 positions can enhance antiviral potency .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Pyrimidines and their derivatives have been reported to possess antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Data Table: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 10 µg/mL |

| B | Escherichia coli | 15 µg/mL |

| C | Pseudomonas aeruginosa | 20 µg/mL |

This table illustrates the comparative effectiveness of various compounds, highlighting the potential of this compound in antimicrobial applications.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethoxypyrimidine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Analysis

The compound’s key structural features are compared to analogs identified in the evidence:

Key Observations :

- Halogen Effects : The bromo group in the target compound may confer greater lipophilicity and slower metabolic degradation compared to fluoro or chloro substituents in analogs .

- Ethoxy vs. Methoxy : The 6-ethoxy group likely enhances metabolic stability relative to smaller alkoxy groups (e.g., methoxy) due to steric shielding of the ether bond.

- Carboxamide vs.

Biological Activity

N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves a multi-step process. The initial step includes the bromination of 2-methylphenylamine, followed by reaction with ethyl cyanoacetate to form the ethoxypyrimidine derivative. The final step involves amidation with 4-carboxamide, yielding the target compound. This compound can undergo various chemical reactions such as substitution, oxidation, and reduction, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit certain enzymes by binding to their active sites, thus modulating their activity. For example, studies have indicated that compounds with similar structures can inhibit reverse transcriptase and other critical enzymes involved in viral replication .

Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of halogen substituents on the phenyl ring enhances the antimicrobial efficacy .

Antiviral Activity

This compound has been explored for its antiviral potential. Studies indicate that pyrimidine derivatives can inhibit viral replication by targeting viral enzymes like reverse transcriptase and proteases. The structure-activity relationship (SAR) suggests that modifications at specific positions on the pyrimidine ring can enhance antiviral potency .

Anticancer Properties

The compound's structural features may also confer anticancer properties. Research involving similar pyrimidine derivatives has shown that they can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, certain pyrimidine analogs have been reported to significantly reduce the viability of HeLa cells and other tumor cell lines .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of pyrimidine derivatives, including this compound, against pathogenic bacteria and fungi. Results indicated a strong correlation between halogen substitution and increased antimicrobial activity .

- Antiviral Mechanisms : Another investigation focused on the antiviral mechanisms of pyrimidine derivatives against HIV. Compounds similar to this compound demonstrated significant inhibition of reverse transcriptase activity at low micromolar concentrations .

- Cancer Cell Inhibition : A recent study examined the cytotoxic effects of various pyrimidine derivatives on cancer cell lines, finding that specific modifications in the structure led to enhanced anticancer activity through apoptosis induction .

Research Findings Summary Table

Chemical Reactions Analysis

Substitution Reactions at the Bromine Site

The 2-bromo substituent on the aryl ring participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Arylboronic acid, Pd(PPh₃)₄ | DME/H₂O, 90°C | N-(4-methyl-2-arylphenyl)-6-ethoxypyrimidine-4-carboxamide | 60–75% |

Buchwald-Hartwig Amination

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Primary/secondary amine, Pd₂(dba)₃, Xantphos | Toluene, 110°C | N-(4-methyl-2-aminophenyl)-6-ethoxypyrimidine-4-carboxamide | 50–68% |

Pyrimidine Ring Reactivity

The 6-ethoxy and carboxamide groups direct electrophilic substitutions on the pyrimidine ring:

Nucleophilic Aromatic Substitution

| Reagents | Position | Product | Yield | Source |

|---|---|---|---|---|

| KNO₃, H₂SO₄ | C5 | 5-Nitro derivative | 45% | |

| Br₂, FeCl₃ | C2 | 2-Bromo-6-ethoxypyrimidine-4-carboxamide | 30% |

-

Challenges : Electron-donating ethoxy and amide groups deactivate the ring, requiring harsh conditions .

Ethoxy Group Hydrolysis

| Conditions | Product | Application | Source |

|---|---|---|---|

| HCl (6M), reflux, 8 h | 6-Hydroxypyrimidine-4-carboxamide | Intermediate for further derivatization |

Amide Functionalization

The carboxamide undergoes hydrolysis or condensation:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis (H₂SO₄, H₂O) | 100°C, 6 h | 6-Ethoxypyrimidine-4-carboxylic acid | 90% | |

| Condensation with hydrazine | EtOH, 80°C | Pyrimidine-4-carbohydrazide | 82% |

Biological Activity and Derivatives

While not a direct reaction, structural analogs highlight the compound’s potential:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-bromo-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide with high purity?

- Methodology :

- Use a multi-step synthesis involving coupling reactions between pyrimidine-4-carboxylic acid derivatives and brominated aromatic amines. Optimize reaction conditions (e.g., solvent choice: DMF or THF; temperature: 80–100°C) to enhance yield .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize intermediates (e.g., bromophenyl precursors) using -NMR and LC-MS .

- Finalize carboxamide formation via activation with EDCI/HOBt, followed by recrystallization in ethanol/water for purity >95% .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

- Methodology :

- Employ -NMR and -NMR to verify proton environments (e.g., ethoxy group at C6: δ ~1.3 ppm for CH, δ ~4.4 ppm for OCH) and aromatic substituents .

- Use X-ray crystallography to resolve spatial arrangements, particularly the dihedral angles between the pyrimidine ring and bromophenyl group, which influence electronic properties .

- Validate molecular weight via high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) .

Q. How to design initial biological assays to screen for antimicrobial or enzyme-inhibitory activity?

- Methodology :

- Conduct enzyme inhibition assays (e.g., kinases or proteases) at varying concentrations (1–100 µM) using fluorescence-based substrates. Compare IC values with known inhibitors .

- Perform antimicrobial susceptibility testing (MIC assays) against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth, with positive/negative controls .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G**) to map electrostatic potential surfaces, identifying regions for electrophilic/nucleophilic interactions .

- Dock the compound into target protein active sites (e.g., using AutoDock Vina) to predict binding modes. Validate with molecular dynamics simulations (GROMACS) to assess stability .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Methodology :

- Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish direct target engagement from off-target effects .

- Analyze batch-to-batch purity via HPLC-UV/ELSD to rule out impurities as confounding factors .

Q. How to optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodology :

- Modify the ethoxy group (C6) to improve metabolic stability. Test analogues with cyclopropyl or fluorinated substituents using microsomal stability assays (e.g., rat liver microsomes) .

- Assess solubility via shake-flask method (PBS:pH 7.4) and permeability using Caco-2 cell monolayers. Apply Lipinski’s Rule of Five to guide derivatization .

Q. What experimental approaches identify the compound’s primary molecular targets in complex biological systems?

- Methodology :

- Use affinity-based proteomics (e.g., pull-down assays with biotinylated probes) combined with LC-MS/MS for target identification .

- Apply CRISPR-Cas9 knockout screens to validate candidate targets by correlating gene loss with resistance phenotypes .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.